Cas no 15129-28-9 (2-Propanol,1,1'-[1,4-phenylenebis(oxy)]bis[3-chloro- (9CI))

2-Propanol,1,1'-[1,4-phenylenebis(oxy)]bis[3-chloro- (9CI) structure
15129-28-9 structure
Product Name:2-Propanol,1,1'-[1,4-phenylenebis(oxy)]bis[3-chloro- (9CI)
CAS No:15129-28-9
MF:C12H16Cl2O4
MW:295.159042358398
CID:202849
PubChem ID:146180
Update Time:2025-04-19

2-Propanol,1,1'-[1,4-phenylenebis(oxy)]bis[3-chloro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1,1'-[1,4-phenylenebis(oxy)]bis[3-chloro- (9CI)
    • 1,1'-(P-PHENYLENEDIOXY)BIS(3-CHLORO-2-PROPANOL)
    • 1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol
    • 1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]-2-propanol
    • 1,4-Bis(3-chloro-2-hydroxypropoxy)benzene
    • 1,1/'-(P-PHENYLENEDIOXY)BIS(3-CHLORO-2-PROPANOL)
    • 2-Propanol, 1,1'-(p-phenylenedioxy)bis(3-chloro-
    • SCHEMBL7090393
    • 1,1'-[1,4-Phenylenebis(oxy)]bis(3-chloropropan-2-ol)
    • CVJPKXAKDGRMIA-UHFFFAOYSA-N
    • DTXSID40934219
    • 15129-28-9
    • 1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]-2-propanol #
    • Inchi: 1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2
    • InChI Key: CVJPKXAKDGRMIA-UHFFFAOYSA-N
    • SMILES: ClCC(COC1C=CC(=CC=1)OCC(CCl)O)O

Computed Properties

  • Exact Mass: 294.04268
  • Monoisotopic Mass: 294.0425644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 58.92

2-Propanol,1,1'-[1,4-phenylenebis(oxy)]bis[3-chloro- (9CI) Related Literature

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